molecular formula C11H22O2 B1593463 2-Heptyl-4-methyl-1,3-dioxolane CAS No. 74094-61-4

2-Heptyl-4-methyl-1,3-dioxolane

Cat. No.: B1593463
CAS No.: 74094-61-4
M. Wt: 186.29 g/mol
InChI Key: PTJICCHLTNPHDB-UHFFFAOYSA-N
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Description

2-Heptyl-4-methyl-1,3-dioxolane is a clear, colorless liquid with a green, woody aroma It is a member of the dioxolane family, which are cyclic acetals formed by the reaction of aldehydes or ketones with diols

Preparation Methods

2-Heptyl-4-methyl-1,3-dioxolane can be synthesized through the acetalization of octanal with 1,2-ethanediol in the presence of an acid catalyst . The reaction typically involves the following steps:

    Mixing octanal and 1,2-ethanediol: The reactants are combined in a suitable solvent.

    Adding an acid catalyst: Common catalysts include sulfuric acid or p-toluenesulfonic acid.

    Heating the mixture: The reaction mixture is heated to promote the formation of the dioxolane ring.

    Purification: The product is purified through distillation or other separation techniques.

Industrial production methods may involve continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

2-Heptyl-4-methyl-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it back to the original aldehyde or alcohol.

    Substitution: The dioxolane ring can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like Grignard reagents.

Scientific Research Applications

2-Heptyl-4-methyl-1,3-dioxolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Heptyl-4-methyl-1,3-dioxolane involves its ability to form stable cyclic structures, which can protect functional groups during chemical reactions . This stability is due to the formation of a five-membered ring, which is less prone to hydrolysis compared to other protecting groups.

Comparison with Similar Compounds

2-Heptyl-4-methyl-1,3-dioxolane can be compared with other dioxolanes such as:

The uniqueness of this compound lies in its specific heptyl and methyl substituents, which impart distinct chemical and physical properties.

Properties

IUPAC Name

2-heptyl-4-methyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-3-4-5-6-7-8-11-12-9-10(2)13-11/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJICCHLTNPHDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1OCC(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80868281
Record name 2-Heptyl-4-methyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80868281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear, colourless liquid; Green, woody aroma
Record name Octanal propyleneglycol acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1719/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; soluble in organic solvents, Soluble (in ethanol)
Record name Octanal propyleneglycol acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1719/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.886-0.893
Record name Octanal propyleneglycol acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1719/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

74094-61-4
Record name 2-Heptyl-4-methyl-1,3-dioxolane
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octanal propyleneglycol acetal
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Heptyl-4-methyl-1,3-dioxolane
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Record name 2-heptyl-4-methyl-1,3-dioxolane
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.626
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name OCTANAL PROPYLENEGLYCOL ACETAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8I6861388
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Record name Octanal propyleneglycol acetal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032448
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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